

Technical Guide to Phenoxyacetic Anhydride: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxyacetic anhydride*

Cat. No.: *B081273*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of **phenoxyacetic anhydride**. The information is intended for professionals in chemical research and drug development who utilize acylating agents and seek to understand the characteristics and applications of this versatile reagent.

Core Chemical and Physical Properties

Phenoxyacetic anhydride is a solid, moisture-sensitive compound that serves as a key intermediate in various synthetic applications. Its physical and chemical data are summarized below.

Property	Value	Reference
IUPAC Name	(2-phenoxyacetyl) 2-phenoxyacetate	[1]
CAS Number	14316-61-1	[1] [2] [3] [4]
Molecular Formula	C ₁₆ H ₁₄ O ₅	[1] [4]
Molecular Weight	286.28 g/mol	[1] [2]
Appearance	Off-white to greyish yellow solid; White solid	[2] [3]
Melting Point	70-74 °C	[2]
Purity	≥ 98%	[2]
Storage Conditions	Store at room temperature under an inert atmosphere.	
Key Sensitivities	Moisture Sensitive	[3]
Primary Hazards	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).	[1]

Synthesis of Phenoxyacetic Anhydride

Phenoxyacetic anhydride is typically synthesized via the dehydration of its parent carboxylic acid, phenoxyacetic acid. This can be achieved using a strong dehydrating agent. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Dehydration

Objective: To synthesize **phenoxyacetic anhydride** from phenoxyacetic acid using a suitable dehydrating agent (e.g., phosphorus pentoxide, P₂O₅).

Materials:

- Phenoxyacetic acid (2.0 eq)

- Phosphorus pentoxide (P_2O_5) (approx. 0.5 - 1.0 eq)
- Anhydrous, inert solvent (e.g., Dichloromethane or Chloroform)
- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer and heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride or silica gel drying tube. Ensure all glassware is scrupulously dry.
- Reagent Addition: Charge the flask with phenoxyacetic acid (2.0 eq) and the anhydrous solvent. Begin stirring to form a suspension.
- Dehydration: Carefully add phosphorus pentoxide (P_2O_5) to the stirred suspension in portions. The reaction may be exothermic.
- Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared Spectroscopy (observing the disappearance of the broad O-H stretch of the carboxylic acid).
- Workup (Quenching & Filtration): Once the reaction is complete, cool the mixture to room temperature. Carefully decant the solvent to separate it from the spent P_2O_5 (which will have formed a viscous residue). Alternatively, filter the mixture through a pad of celite to remove solid byproducts.
- Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is **phenoxyacetic anhydride**.
- Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield the pure anhydride.

- Characterization: Dry the purified product under vacuum and characterize by melting point and spectroscopy.

Chemical Reactivity and Applications

The primary utility of **phenoxyacetic anhydride** is as a phenoxyacetylating agent. It readily reacts with nucleophiles, such as amines and alcohols, to introduce the phenoxyacetyl group. This reactivity is central to its application in the synthesis of pharmaceuticals and agrochemicals, where it can be used to form amide and ester linkages.^[2] For instance, it is a key building block for certain anti-inflammatory and analgesic compounds.^[2]

Experimental Protocol: Acylation of Aniline

Objective: To synthesize N-phenyl-2-phenoxyacetamide via the acylation of aniline with **phenoxyacetic anhydride**, demonstrating its characteristic reactivity.

Materials:

- Phenoxyacetic anhydride** (1.0 eq)
- Aniline (1.0 eq)
- A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
- A weak base (e.g., Pyridine or Triethylamine, optional, 1.1 eq)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Filtration apparatus

- Rotary evaporator

Procedure:

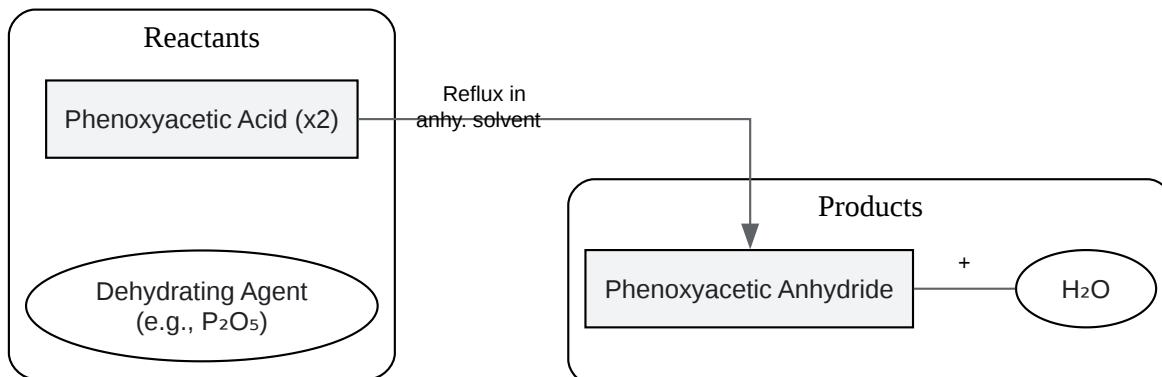
- Reactant Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and the optional base (e.g., pyridine) in the chosen solvent.
- Anhydride Addition: Add a solution of **phenoxyacetic anhydride** (1.0 eq) in the same solvent to the aniline solution dropwise at room temperature with vigorous stirring.
- Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
- Workup (Washing): Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted aniline and base), saturated sodium bicarbonate solution (to remove the phenoxyacetic acid byproduct), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid, N-phenyl-2-phenoxyacetamide, can be purified by recrystallization from a suitable solvent like ethanol/water.

Spectroscopic Analysis

While detailed experimental spectra for **phenoxyacetic anhydride** are not widely published, its structure allows for the prediction of key spectroscopic features. PubChem confirms the existence of GC-MS and vapor-phase IR spectra.[\[1\]](#)

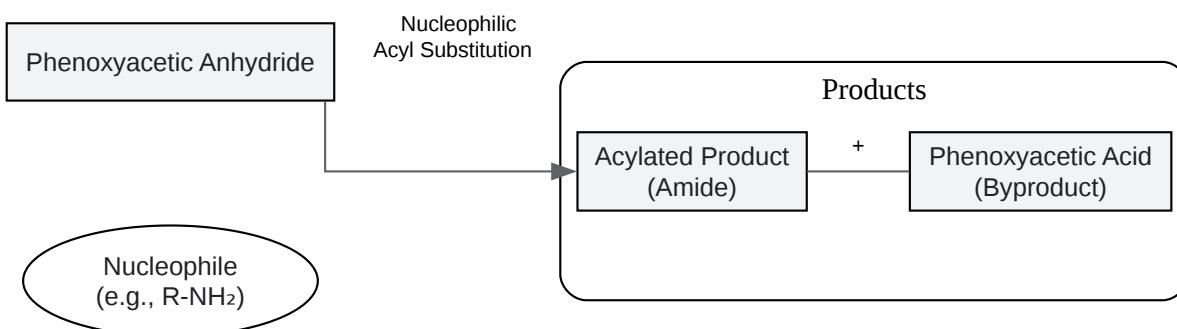
Spectroscopy Type	Feature	Expected Characteristics
Infrared (IR)	Carbonyl (C=O) Stretch	Two characteristic strong absorption bands for the symmetric and asymmetric stretching of the anhydride C=O groups, typically found in the regions of $\sim 1820\text{ cm}^{-1}$ and $\sim 1760\text{ cm}^{-1}$.
C-O-C Stretch		A strong band for the anhydride C-O-C stretch, typically around $1000\text{-}1100\text{ cm}^{-1}$. Aromatic C-O stretch will also be present.
^1H NMR	Methylene Protons (-O-CH ₂ -C=O)	A singlet integrating to 4 protons (for both equivalent methylene groups). The chemical shift would be downfield due to the adjacent oxygen and carbonyl group, likely in the δ 4.5-5.0 ppm range.
Aromatic Protons (C ₆ H ₅ -)		A series of multiplets integrating to 10 protons in the aromatic region (δ 6.9-7.5 ppm).
^{13}C NMR	Carbonyl Carbon (-C=O)	A signal in the highly deshielded region, typical for anhydride carbonyls, likely around δ 165-175 ppm.
Methylene Carbon (-O-CH ₂ -)		A signal for the methylene carbon, likely around δ 65-75 ppm.
Aromatic Carbons (C ₆ H ₅ -)		Multiple signals in the aromatic region, typically δ 115-160

ppm.


Mass Spec.

Molecular Ion (M⁺)

A peak corresponding to the molecular weight of the molecule, m/z = 286.


Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis of **Phenoxyacetic Anhydride**.

[Click to download full resolution via product page](#)

Diagram 2: General Reactivity as an Acylating Agent.

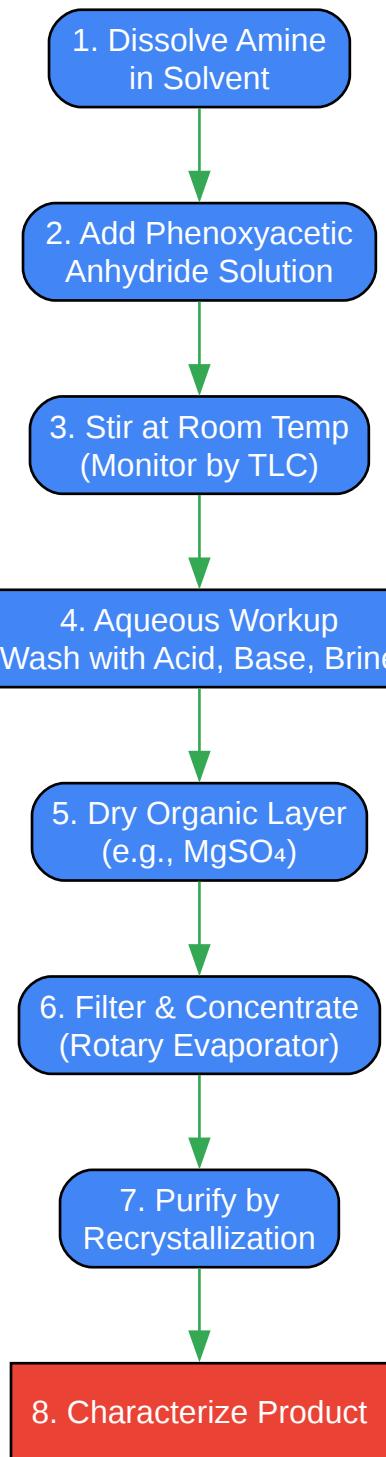

[Click to download full resolution via product page](#)

Diagram 3: Experimental Workflow for Amide Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenoxyacetic Anhydride | C16H14O5 | CID 318938 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide to Phenoxyacetic Anhydride: Properties, Synthesis, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081273#phenoxyacetic-anhydride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com